
Molecular structure of 2,2,3,4-
Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,2,3,4-Tetramethylheptane

Cat. No.: B14548626 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 2,2,3,4-Tetramethylheptane

Abstract
2,2,3,4-Tetramethylheptane is a saturated acyclic hydrocarbon belonging to the alkane family.

As a highly branched isomer of undecane (C11H24), its unique structural arrangement of

methyl groups along a heptane backbone gives rise to distinct physicochemical and

spectroscopic properties. This guide provides a comprehensive analysis of its molecular

structure, including its isomeric forms, conformational analysis, and detailed spectroscopic

characterization. This document is intended for researchers, chemists, and professionals in

drug development and materials science who require a deep understanding of branched

alkane structures.

Fundamental Molecular Architecture
2,2,3,4-Tetramethylheptane is a fascinating example of steric complexity in a relatively small

acyclic alkane. Its systematic IUPAC name precisely describes its structure: a seven-carbon

main chain (heptane) with four methyl group substituents at the second, third, and fourth

positions.

Key Structural Features:

Parent Chain: Heptane
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Substituents: Four methyl (-CH3) groups

Chemical Formula: C11H24

Molar Mass: 156.31 g/mol

CAS Number: 13475-79-1

The connectivity is as follows:

Two methyl groups are attached to the second carbon atom (C2), forming a gem-dimethyl

group, which is also a component of a tert-butyl group.

One methyl group is attached to the third carbon atom (C3).

One methyl group is attached to the fourth carbon atom (C4).

This arrangement results in two chiral centers at C3 and C4, a critical feature that will be

discussed in the stereochemistry section.

Figure 1: 2D skeletal structure of 2,2,3,4-Tetramethylheptane.

Stereoisomerism: The Impact of Chirality
The presence of two stereocenters at the C3 and C4 positions means that 2,2,3,4-
tetramethylheptane can exist as four distinct stereoisomers. These isomers arise from the

different spatial arrangements of the substituents around these chiral carbons.

The four stereoisomers are:

(3R, 4R)-2,2,3,4-Tetramethylheptane

(3S, 4S)-2,2,3,4-Tetramethylheptane

(3R, 4S)-2,2,3,4-Tetramethylheptane

(3S, 4R)-2,2,3,4-Tetramethylheptane
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The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers. Similarly, the (3R, 4S) and (3S,

4R) isomers form another pair of enantiomers. The relationship between any other pairing (e.g.,

(3R, 4R) and (3R, 4S)) is diastereomeric.

2,2,3,4-Tetramethylheptane
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Figure 2: Stereoisomeric relationships of 2,2,3,4-Tetramethylheptane.

These stereoisomers have identical physical properties such as boiling point and density, but

they will rotate plane-polarized light in opposite directions (in the case of enantiomers) and may

exhibit different biological activities or interactions in a chiral environment.

Spectroscopic Elucidation
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The complex, branched structure of 2,2,3,4-tetramethylheptane results in a detailed and

unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the large

number of chemically non-equivalent protons and potential for overlapping signals. Key

expected resonances include:

A singlet for the nine protons of the tert-butyl group at C2.

Multiple doublets for the methyl groups at C3 and C4.

Complex multiplets for the methine protons at C3 and C4.

Multiplets for the methylene and methyl protons of the propyl group at the end of the chain

(C5, C6, C7).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clearer picture of the carbon

skeleton. Due to the molecule's asymmetry (in its chiral forms), all 11 carbon atoms are

expected to be chemically distinct, leading to 11 unique signals.
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Carbon Atom
Expected Chemical Shift

(ppm)
Rationale

C1 ~23
Terminal methyl on the main

chain.

C2 ~35
Quaternary carbon of the tert-

butyl group.

C2-Methyls ~28 Methyls of the tert-butyl group.

C3 ~40
Methine carbon, highly

substituted.

C3-Methyl ~15
Methyl group on a chiral

center.

C4 ~45
Methine carbon, highly

substituted.

C4-Methyl ~12
Methyl group on a chiral

center.

C5 ~30
Methylene group adjacent to a

chiral center.

C6 ~20 Methylene group.

C7 ~14
Terminal methyl of the propyl

group.

Note: These are estimated chemical shifts based on standard values and may vary depending

on the solvent and specific stereoisomer.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2,2,3,4-tetramethylheptane would likely not show a

prominent molecular ion peak (M+) at m/z 156 due to the high degree of branching, which

promotes fragmentation. The most prominent peak is expected to be at m/z 57, corresponding

to the stable tert-butyl cation [(CH₃)₃C]⁺ formed by cleavage between C2 and C3.
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Expected Fragmentation Pathway:

[C11H24]+• (m/z 156)

[(CH3)3C]+ (m/z 57)
Most Abundantα-cleavage

[C8H17]+ (m/z 113)

Loss of C3H7

Click to download full resolution via product page

Figure 3: Primary fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy
The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

C-H Bending:

Methyl (-CH₃) groups will show characteristic bending vibrations around 1450-1470 cm⁻¹

and 1375-1385 cm⁻¹. The band around 1380 cm⁻¹ may be split due to the presence of the

tert-butyl group.

Methylene (-CH₂) groups will show a scissoring vibration near 1465 cm⁻¹.

Physicochemical Properties
The high degree of branching in 2,2,3,4-tetramethylheptane significantly influences its

physical properties when compared to its linear isomer, n-undecane.

Property 2,2,3,4-Tetramethylheptane n-Undecane

Boiling Point ~168-170 °C 196 °C

Density ~0.75 g/cm³ 0.74 g/cm³

Physical State Liquid at STP Liquid at STP
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The more compact, spherical shape of the branched isomer reduces the surface area available

for intermolecular van der Waals forces, leading to a lower boiling point compared to the

straight-chain isomer.

Conclusion
The molecular structure of 2,2,3,4-tetramethylheptane is a prime example of how subtle

changes in atomic arrangement can lead to significant chemical and physical diversity. Its two

chiral centers give rise to a family of four stereoisomers, and its highly branched nature dictates

its unique spectroscopic signature and physical properties. A thorough understanding of this

structure, from its fundamental connectivity to its three-dimensional stereochemistry, is

essential for its application in various fields of chemical science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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